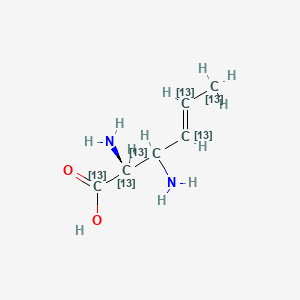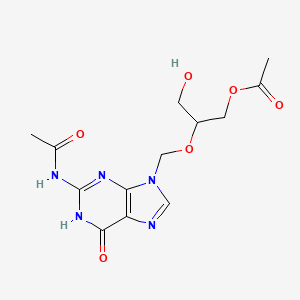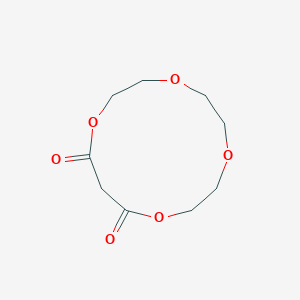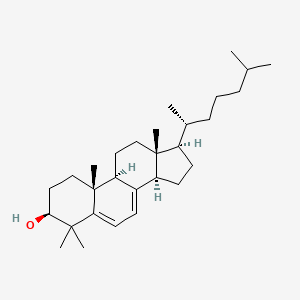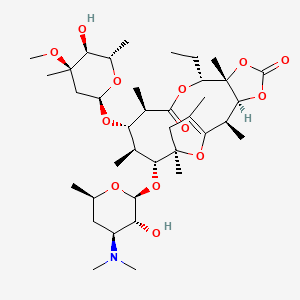![molecular formula C15H15NO2 B13421536 Benzoic acid, 2-[(3,4-dimethylphenyl)amino]- CAS No. 39492-53-0](/img/structure/B13421536.png)
Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethylphenyl)anthranilic Acid: is a derivative of anthranilic acid, characterized by the substitution of a hydrogen atom on the nitrogen with a 3,4-dimethylphenyl group. This compound is known for its applications in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)anthranilic Acid typically involves the reaction of 2-bromobenzoic acid with 3,4-dimethylaniline in the presence of a copper catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 3,4-dimethylaniline displaces the bromine atom on the benzoic acid derivative .
Industrial Production Methods: On an industrial scale, the synthesis begins with the nitration of o-xylene to produce a mixture of o- and m-nitroxylenes. This mixture is then reduced using iron and hydrochloric acid to yield the corresponding amines. The amines are separated by crystallization of their sulfates, and the desired amine is condensed with o-chlorobenzoic acid in the presence of potassium carbonate and copper as a catalyst .
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-Dimethylphenyl)anthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron and hydrochloric acid are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,4-Dimethylphenyl)anthranilic Acid is used as a precursor in the synthesis of various organic compounds, including dyes and perfumes .
Biology: The compound is studied for its role in biological pathways, particularly in the metabolism of tryptophan and its derivatives .
Medicine: As an NSAID, N-(3,4-Dimethylphenyl)anthranilic Acid is used to treat pain, inflammation, and fever. It is known for its ability to inhibit the synthesis of prostaglandins by blocking cyclooxygenase (COX) enzymes .
Industry: The compound is used in the production of high-value products, such as pharmaceuticals and agrochemicals .
Mecanismo De Acción
N-(3,4-Dimethylphenyl)anthranilic Acid exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By blocking COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation .
Comparación Con Compuestos Similares
Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory properties.
Flufenamic Acid: Known for its potent anti-inflammatory and analgesic effects.
Niflumic Acid: Used for its anti-inflammatory and analgesic properties.
Uniqueness: N-(3,4-Dimethylphenyl)anthranilic Acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties. Its ability to selectively inhibit COX enzymes with minimal side effects makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
39492-53-0 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-(3,4-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-14-6-4-3-5-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Clave InChI |
HGAQNVCHFGXGKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


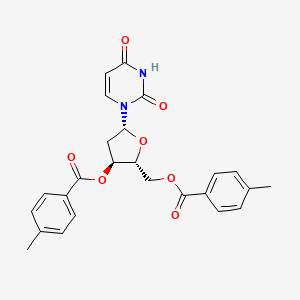
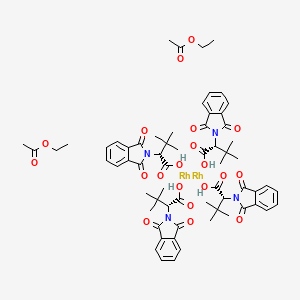
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
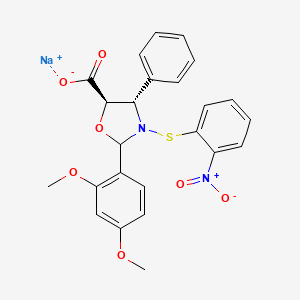
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)



